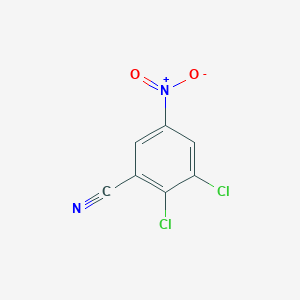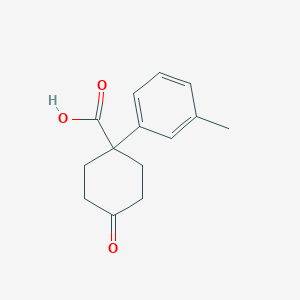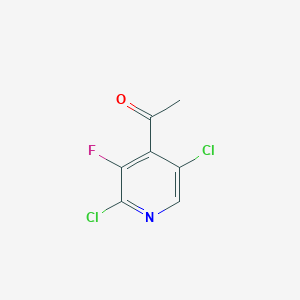
1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H4Cl2FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,5-dichloro-3-fluoropyridine with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing chlorine or fluorine.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target molecules, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
- 1-(2,6-Dichloro-3-fluoropyridin-4-yl)ethanone
- 1-(5-Fluoropyridin-3-yl)ethanone
Uniqueness
1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H4Cl2FNO |
|---|---|
Poids moléculaire |
208.01 g/mol |
Nom IUPAC |
1-(2,5-dichloro-3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4Cl2FNO/c1-3(12)5-4(8)2-11-7(9)6(5)10/h2H,1H3 |
Clé InChI |
BFUFZHLSJVXCSI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=NC=C1Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
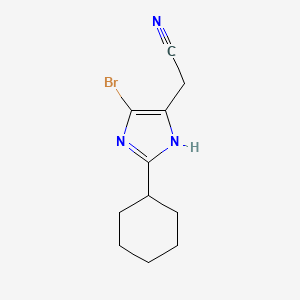

![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
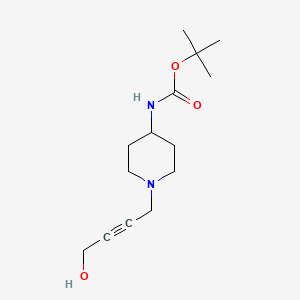

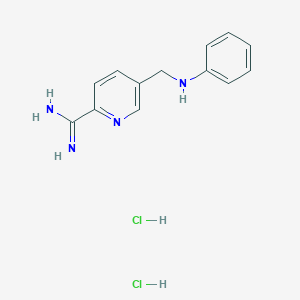
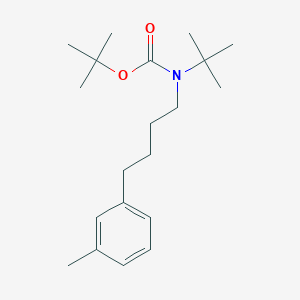
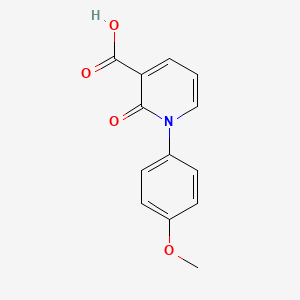
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)
![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)

